molecular formula C11H15ClN2O B8238514 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride

Cat. No.: B8238514
M. Wt: 226.70 g/mol
InChI Key: UKIIKZJKKPIHRS-UHFFFAOYSA-N
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Description

8,8-Dimethyl-7-oxo-2-azaspiro[35]non-5-ene-6-carbonitrile hydrochloride is a synthetic organic compound with the molecular formula C11H15ClN2O It is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of functional groups: The nitrile and ketone groups are introduced through subsequent reactions, which may involve the use of reagents such as cyanogen bromide and oxidizing agents.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound shares a similar spirocyclic structure but differs in its functional groups and overall molecular formula.

    8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile: The free base form of the hydrochloride salt.

Uniqueness

8,8-Dimethyl-7-oxo-2-azaspiro[35]non-5-ene-6-carbonitrile hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-10(2)5-11(6-13-7-11)3-8(4-12)9(10)14;/h3,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIIKZJKKPIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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